Technical Whitepaper: Chemical Identity, Pharmacokinetics, and Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline
Technical Whitepaper: Chemical Identity, Pharmacokinetics, and Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline
Executive Summary
The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing at least one fluorine atom[1]. As a Senior Application Scientist, I frequently encounter the need to synthesize highly specific fluorinated building blocks to fine-tune the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of 5-(1,1-Difluoroethyl)-2-fluoroaniline , addressing its chemical identity (including its CAS registry status), its bioisosteric utility in drug design, and a self-validating synthetic methodology for its preparation.
Chemical Identity & CAS Registry Landscape
When sourcing advanced fluorinated building blocks, researchers often rely on Chemical Abstracts Service (CAS) registry numbers for unambiguous identification. However, the exact isomer 5-(1,1-Difluoroethyl)-2-fluoroaniline represents a unique case in the current registry landscape.
While it is actively synthesized and available as a specialized catalog compound (e.g., Catalog No. S14167025) with a confirmed molecular formula of C8H8F3N and a molecular weight of 175.15 g/mol [2], a definitive, universally indexed CAS number remains pending or unassigned in major public databases. This is a common occurrence for emerging, highly specific positional isomers in advanced organic chemistry. In contrast, several of its structural isomers have well-documented CAS numbers and are widely utilized[3][4][5].
To ensure clarity, the quantitative data and isomeric landscape are summarized below:
Table 1: Physicochemical Properties and Isomeric Landscape
| Compound / Isomer Name | Molecular Formula | Molecular Weight | Substitution Pattern | CAS Registry Number |
| 5-(1,1-Difluoroethyl)-2-fluoroaniline | C8H8F3N | 175.15 g/mol | 1-amino, 2-fluoro, 5-difluoroethyl | Pending / Unassigned [2] |
| 3-(1,1-Difluoroethyl)-4-fluoroaniline | C8H8F3N | 175.15 g/mol | 1-amino, 4-fluoro, 3-difluoroethyl | 445303-18-4[3] |
| 2-(1,1-Difluoroethyl)-4-fluoroaniline HCl | C8H9ClF3N | 211.61 g/mol | 1-amino, 4-fluoro, 2-difluoroethyl | 2060061-98-3[4] |
| 2-(1,1-Difluoroethyl)-3-fluoroaniline HCl | C8H9ClF3N | 211.61 g/mol | 1-amino, 3-fluoro, 2-difluoroethyl | 2137687-61-5[5] |
Mechanistic Role in Drug Discovery: The Bioisosteric Advantage
The incorporation of the gem-difluoroethyl moiety is a deliberate and well-established strategy to modulate the biological activity of a molecule[3]. The 1,1-difluoroethyl group is frequently deployed as a bioisostere for ethyl or methoxy groups.
Causality in Design: Why choose a difluoroethyl group over a standard ethyl or trifluoromethyl ( CF3 ) group?
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Metabolic Shielding: The strong C-F bonds block sites that are highly susceptible to cytochrome P450-mediated oxidative metabolism (specifically benzylic oxidation)[3].
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Lipophilicity & Permeability: The difluoroethyl group significantly increases lipophilicity compared to a methoxy group, improving the molecule's ability to cross biological membranes (e.g., the blood-brain barrier)[3].
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Conformational Bias: The highly electronegative fluorine atoms induce strong dipole interactions, which can lock the molecule into a specific bioactive conformation, thereby increasing target binding affinity.
Pharmacokinetic enhancements driven by the 1,1-difluoroethyl moiety in drug design.
De Novo Synthesis & Retrosynthetic Strategy
Synthesizing 5-(1,1-Difluoroethyl)-2-fluoroaniline requires a precise retrosynthetic disconnection. The primary disconnections involve the carbon-nitrogen bond of the aniline and the gem-difluoro center[3]. The most reliable forward synthesis begins with 1-(4-fluoro-3-nitrophenyl)ethan-1-one .
Reagent Selection Causality
For the deoxofluorination of the ketone to the gem-difluoroethyl group, traditional methods utilize DAST (Diethylaminosulfur trifluoride). However, DAST poses significant thermal runaway risks at scale[1]. As an Application Scientist, I mandate the use of FLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) . FLUOLEAD is a novel nucleophilic fluorinating agent with a thermal decomposition temperature of 232 °C, making it vastly superior to DAST in terms of thermal stability and reduced fuming character[1].
Synthesis workflow of 5-(1,1-Difluoroethyl)-2-fluoroaniline via deoxofluorination and reduction.
Experimental Protocols (Self-Validating System)
The following protocols are designed as self-validating workflows. Proceeding to subsequent steps is strictly gated by specific analytical confirmations (In-Process Controls - IPC).
Step 1: Deoxofluorination via FLUOLEAD
Objective: Convert 1-(4-fluoro-3-nitrophenyl)ethan-1-one to 2-fluoro-5-(1,1-difluoroethyl)nitrobenzene.
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Preparation: In a flame-dried, inert-gas flushed Schlenk flask, dissolve 1.0 eq of 1-(4-fluoro-3-nitrophenyl)ethan-1-one in anhydrous dichloromethane (DCM).
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Addition: Cool the reaction mixture to 0 °C. Dropwise, add 2.5 eq of FLUOLEAD™[1]. Causality: Excess reagent is required to drive the equilibrium of the sterically hindered ketone to the gem-difluoride.
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Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
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IPC Validation (Crucial): Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete only when the UV-active ketone spot ( Rf≈0.3 ) is entirely replaced by a higher running spot ( Rf≈0.6 ). Confirm via 19F NMR (look for the disappearance of the ketone and the appearance of a characteristic triplet/multiplet corresponding to the −CF2CH3 group).
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Workup: Quench meticulously with saturated aqueous NaHCO3 at 0 °C to neutralize generated HF. Extract with DCM, dry over Na2SO4 , and concentrate.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without causing hydrodefluorination of the aromatic fluorine.
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Preparation: Suspend the intermediate from Step 1 in a mixture of Ethanol and Water (4:1 v/v).
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Addition: Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride ( NH4Cl ). Causality: Béchamp reduction conditions are utilized here instead of Pd/C catalytic hydrogenation to absolutely prevent the cleavage of the sensitive aromatic C-F bond.
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Reaction: Heat the mixture to 80 °C (reflux) for 4 hours.
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IPC Validation: Analyze an aliquot via LC-MS. The reaction is validated when the starting material mass is absent and the target mass ( [M+H]+=176.15 ) is the dominant peak.
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Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify via flash chromatography to yield pure 5-(1,1-Difluoroethyl)-2-fluoroaniline .
References
- Benchchem - 3-(1,1-Difluoroethyl)
- Tokyo Chemical Industry (TCI)
- Smolecule - Buy 5-(1,1-Difluoroethyl)
- American Elements - 2-(1,1-difluoroethyl)
- Guidechem - 2-(1,1-Difluoroethyl)
